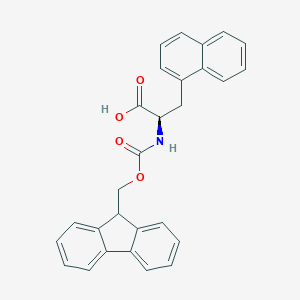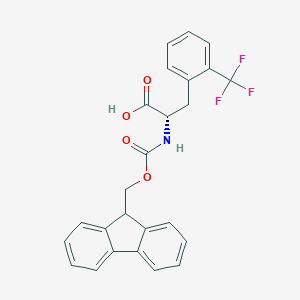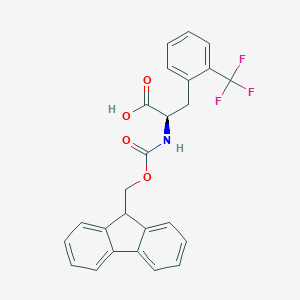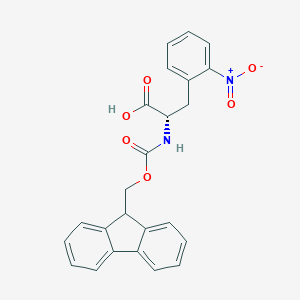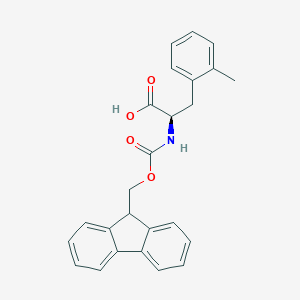
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
説明
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid , commonly referred to as fluorenylmethoxycarbonyl (Fmoc) amino acid , is a crucial compound in peptide chemistry. It serves as a protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild conditions, allowing for sequential addition of amino acids to construct peptides.
Synthesis Analysis
The synthesis of Fmoc amino acids involves the reaction of an amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . The resulting Fmoc-amino acid can then be coupled to a solid support resin for SPPS. The Fmoc group is typically removed using a base, such as piperidine, to yield the free amino group for subsequent peptide elongation.
Molecular Structure Analysis
The molecular structure of Fmoc amino acids consists of a cyclohexane ring with an Fmoc group attached to the amino terminus. The fluorene moiety provides stability and protection during peptide synthesis.
Chemical Reactions Analysis
During peptide assembly, Fmoc amino acids undergo amide bond formation with other amino acids. The Fmoc group is selectively deprotected using piperidine, allowing for efficient peptide elongation.
Physical And Chemical Properties Analysis
- Melting Point : Fmoc amino acids exhibit varying melting points depending on the specific side chain.
- Solubility : Solubility in organic solvents (e.g., DMF, DMSO) is essential for peptide synthesis.
- Stability : Fmoc groups are stable under SPPS conditions but can be cleaved selectively.
科学的研究の応用
- Fluorescent Probes in Biochemistry
- The compound is similar to a class of molecules used as fluorescent probes .
- These probes are indispensable tools for a broad range of biological applications .
- The probes are designed and synthesized based on the underexplored bimane scaffold .
- The probes show tunable absorption and emission in the visible region with large Stokes shifts .
- One probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
- The probe has demonstrated potential in selectively detecting αS fibrils amplified from Parkinson’s disease with dementia (PDD) patient samples .
-
Synthesis of Functionalized Fluorene Derivatives
- This application is in the field of Organic Chemistry .
- A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
- The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .
- The scope of the reaction is demonstrated by selecting N-aryl substituted 2-aminobenzamides and aminosulfonamides as reaction partners .
- The structures of representative compounds were established by single-crystal XRD analysis .
-
Synthesis of Fmoc Amino Acid Azides
- This application is also in the field of Organic Chemistry .
- The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
- Isolated as crystalline solids, they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
- They are useful as coupling agents in peptide synthesis .
Safety And Hazards
- Piperidine : The deprotection step involves piperidine, which is toxic and requires proper handling.
- Fluorenylmethoxycarbonyl Chloride : Fmoc-Cl is also hazardous and should be handled with care.
将来の方向性
Research continues to explore novel protecting groups and synthetic strategies for peptide synthesis. Improving efficiency, scalability, and environmental impact are ongoing goals.
特性
IUPAC Name |
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373280 | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
CAS RN |
312965-05-2 | |
| Record name | (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

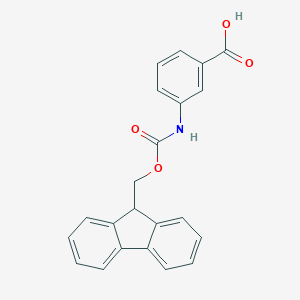
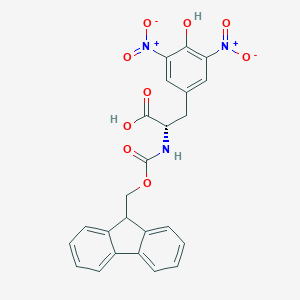
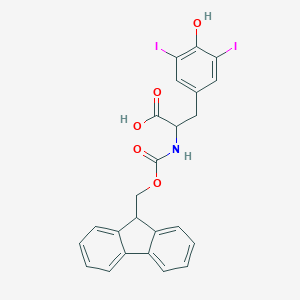
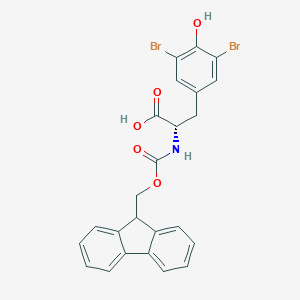
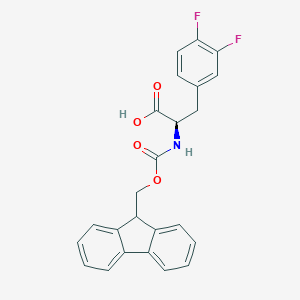
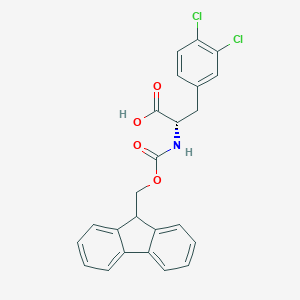
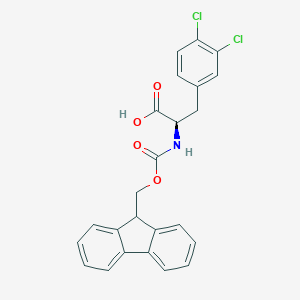
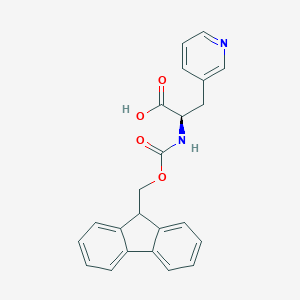
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)
